molecular formula C13H9BrN6OS B11054546 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054546
M. Wt: 377.22 g/mol
InChI Key: AFJFXHIIQXBJLS-UHFFFAOYSA-N
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Description

6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Formation of the Triazole Ring: The brominated pyrazole is reacted with thiosemicarbazide to form the triazole ring. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide.

    Cyclization: The final step involves the cyclization of the intermediate with 4-methoxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the bromopyrazole moiety, potentially leading to the formation of dehalogenated products.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloro-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-methyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the bromine atom on the pyrazole ring distinguishes 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole from its analogs. This bromine atom can participate in unique chemical reactions, such as nucleophilic substitution, which can lead to the formation of a wide variety of derivatives with potentially different biological activities.

Properties

Molecular Formula

C13H9BrN6OS

Molecular Weight

377.22 g/mol

IUPAC Name

6-(4-bromo-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9BrN6OS/c1-21-8-4-2-7(3-5-8)11-17-18-13-20(11)19-12(22-13)10-9(14)6-15-16-10/h2-6H,1H3,(H,15,16)

InChI Key

AFJFXHIIQXBJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br

Origin of Product

United States

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